Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate

Descripción general

Descripción

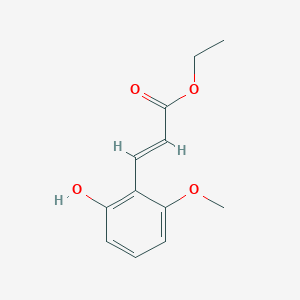

Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an ethyl ester group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with an acrylate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate typically involves the esterification of (e)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acrylate moiety can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-hydroxy-6-methoxybenzaldehyde or 2-hydroxy-6-methoxyacetophenone.

Reduction: Formation of ethyl 3-(2-hydroxy-6-methoxyphenyl)propanoate.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl (E)-3-(2-hydroxy-6-methoxyphenyl)acrylate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives that are crucial for developing pharmaceuticals and agrochemicals. Its structure allows for further modifications, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities:

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for developing anticancer agents .

Material Science

In material science, this compound is explored for its applications in polymer synthesis:

- Polymerization : The compound can be polymerized to produce specialty polymers with tailored properties, suitable for coatings and adhesives. Its methoxy group enhances compatibility with various solvents, facilitating the formation of stable polymer films .

- Coatings : Copolymers derived from this compound can be used in medical applications such as surgical dressings and coatings due to their biocompatibility and mechanical strength .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound and its derivatives. The results demonstrated that these compounds effectively scavenge free radicals, indicating their potential use in formulations aimed at reducing oxidative damage in biological systems.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 25 |

| Control (Vitamin C) | 15 |

Case Study 2: Anticancer Activity

In another study focusing on the anticancer effects of this compound, researchers assessed its impact on various cancer cell lines. The findings revealed that the compound inhibited cell proliferation significantly compared to untreated controls.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 28 |

Mecanismo De Acción

The mechanism of action of Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The acrylate moiety can undergo Michael addition reactions, contributing to its biological and chemical activities.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl (e)-3-(2-hydroxyphenyl)acrylate

- Ethyl (e)-3-(2-methoxyphenyl)acrylate

- Ethyl (e)-3-(4-hydroxy-6-methoxyphenyl)acrylate

Uniqueness

Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which enhances its reactivity and potential applications. The combination of these functional groups with the acrylate moiety provides a versatile platform for various chemical transformations and biological activities.

Actividad Biológica

Ethyl (E)-3-(2-hydroxy-6-methoxyphenyl)acrylate is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant, anticancer, and anti-inflammatory research. This article presents a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of a phenolic compound. The presence of the methoxy and hydroxyl groups contributes to its biological properties. The molecular structure is depicted as follows:

- Molecular Formula : CHO

- Molecular Weight : 222.24 g/mol

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of compounds similar to this compound. For instance, phenolic compounds are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC (µg/mL) |

|---|---|---|

| This compound | 68.5 | 45.0 |

| Ferulic Acid | 75.0 | 30.0 |

| Gallic Acid | 80.0 | 20.0 |

The data indicates that while this compound exhibits significant antioxidant activity, it is less potent than ferulic acid and gallic acid .

Anticancer Activity

Research has highlighted the anticancer properties of this compound through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including PC-3 (prostate cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer).

- Results :

- PC-3 Cell Line : Significant reduction in cell viability at concentrations above 50 µM.

- K562 Cell Line : IC value determined to be 25 µM.

- A549 Cell Line : Moderate cytotoxicity with an IC of 40 µM.

These findings suggest that this compound could be a promising candidate for further development in anticancer therapies .

Anti-inflammatory Properties

The compound has also shown potential anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

The anti-inflammatory activity is hypothesized to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the expression of inflammatory mediators. In vitro studies demonstrated that treatment with this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages .

Propiedades

IUPAC Name |

ethyl (E)-3-(2-hydroxy-6-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)8-7-9-10(13)5-4-6-11(9)15-2/h4-8,13H,3H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZKYGCBXMUSLW-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC=C1OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC=C1OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.